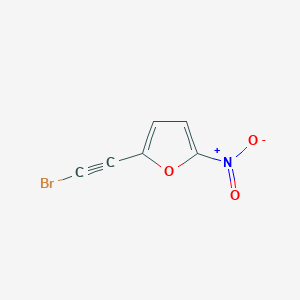

2-(Bromoethynyl)-5-nitrofuran

Description

Structure

3D Structure

Properties

CAS No. |

113485-20-4 |

|---|---|

Molecular Formula |

C6H2BrNO3 |

Molecular Weight |

215.99 g/mol |

IUPAC Name |

2-(2-bromoethynyl)-5-nitrofuran |

InChI |

InChI=1S/C6H2BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H |

InChI Key |

GUXLLSFQXUZJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C#CBr |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Bromoethynyl 5 Nitrofuran

Historical and Pioneering Synthetic Routes to Ethynylfurans

The journey towards the synthesis of complex ethynylfurans is built upon foundational methods for the introduction of the ethynyl (B1212043) group onto the furan (B31954) ring. Historically, the synthesis of terminal alkynes from aldehydes has been a significant area of research. Two seminal methods, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, have been instrumental in this regard.

The Corey-Fuchs reaction , first reported in 1972, provides a reliable two-step process for the one-carbon homologation of an aldehyde to a terminal alkyne. wikipedia.orgnih.gov The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene. wikipedia.orgfigshare.com Subsequent treatment of this intermediate with a strong base, typically an organolithium reagent like n-butyllithium, induces a Fritsch–Buttenberg–Wiechell rearrangement to afford the terminal alkyne. wikipedia.org

Another powerful tool is the Seyferth-Gilbert homologation , which utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wikipedia.orgsynarchive.com In the presence of a base, this reagent converts aldehydes or ketones into alkynes in a single step. A significant advancement in this area is the Ohira-Bestmann modification, which employs dimethyl (1-diazo-2-oxopropyl)phosphonate. This reagent is often more convenient and can be used under milder basic conditions, making it suitable for a broader range of substrates, including those sensitive to the strong bases used in the Corey-Fuchs protocol. wikipedia.orgorganic-chemistry.org

Beyond these aldehyde homologation methods, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl and heteroaryl alkynes. The Sonogashira coupling , in particular, has become a widely used method. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This methodology allows for the direct connection of a pre-existing furan halide with an alkyne, offering a convergent and highly versatile approach to ethynylfurans.

Targeted Synthesis of 2-(Bromoethynyl)-5-nitrofuran: Strategic Approaches

A logical and efficient synthesis of this compound necessitates a strategic sequence of reactions to install the required functional groups—the nitro group, the ethynyl moiety, and the terminal bromine—onto the furan core with high regioselectivity. A plausible retrosynthetic analysis suggests that the final step would be the bromination of a terminal alkyne precursor, namely 2-ethynyl-5-nitrofuran (B102697). This precursor, in turn, can be envisioned as arising from 5-nitro-2-furaldehyde (B57684).

This strategic approach offers several advantages. It utilizes readily available starting materials and relies on well-established and high-yielding chemical transformations. The regiochemistry of the furan ring is controlled at an early stage, simplifying purification and characterization of intermediates.

Precursor Synthesis and Functionalization Strategies

The synthesis of the key precursor, 2-ethynyl-5-nitrofuran, begins with the functionalization of the furan ring. A common and cost-effective starting material is 2-furaldehyde, which can be sourced from biomass. nih.gov

The first critical step is the regioselective nitration of the furan ring. Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the reaction intermediates. quora.com When the C2 position is already occupied by an electron-withdrawing group like an aldehyde, nitration is directed to the C5 position. The nitration of 2-furaldehyde to yield 5-nitro-2-furaldehyde is a well-documented process, often carried out using a mixture of nitric acid and acetic anhydride. nih.govresearchgate.net

With 5-nitro-2-furaldehyde in hand, the next crucial transformation is the one-carbon homologation to introduce the ethynyl group. Both the Corey-Fuchs reaction and the Seyferth-Gilbert homologation are viable options.

Via Corey-Fuchs Reaction: 5-nitro-2-furaldehyde would first be converted to 2-(2,2-dibromovinyl)-5-nitrofuran using triphenylphosphine and carbon tetrabromide. figshare.comjk-sci.com Subsequent treatment with two equivalents of n-butyllithium at low temperature would then furnish the desired 2-ethynyl-5-nitrofuran. nih.govjk-sci.com

Via Seyferth-Gilbert Homologation (Ohira-Bestmann modification): This method offers a milder alternative, which may be advantageous given the potentially sensitive nature of the nitro group. Reacting 5-nitro-2-furaldehyde with the Ohira-Bestmann reagent in the presence of a base like potassium carbonate would directly yield 2-ethynyl-5-nitrofuran. wikipedia.orgorganic-chemistry.org

An alternative strategy for the synthesis of 2-ethynyl-5-nitrofuran involves a Sonogashira coupling. This would require a 2-halo-5-nitrofuran, such as 2-bromo-5-nitrofuran (B1267531), as a starting material. This could then be coupled with a protected alkyne, for example, trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group to reveal the terminal alkyne. gelest.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the nitration of 2-furaldehyde , key parameters to control include the temperature and the rate of addition of the nitrating agent to minimize the formation of byproducts.

In the Corey-Fuchs reaction , the use of zinc dust in the first step can reduce the amount of triphenylphosphine needed, which simplifies purification. wikipedia.orgjk-sci.com In the second step, careful temperature control (-78 °C) is crucial when using n-butyllithium to avoid side reactions.

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often preferred for its milder conditions. The choice of base and solvent can significantly impact the yield.

For the final bromination with NBS , the stoichiometry of the silver catalyst and the reaction time are important parameters to optimize for high conversion and selectivity.

Below is a table summarizing key parameters for optimization in the proposed synthetic steps:

| Reaction Step | Key Parameters for Optimization | Typical Conditions/Ranges | Potential Challenges |

| Nitration | Temperature, Reagent Stoichiometry | 0-10 °C, controlled addition of nitric acid/acetic anhydride | Over-nitration, decomposition of starting material |

| Corey-Fuchs (Step 1) | Solvent, Temperature, PPh₃/CBr₄ ratio | Dichloromethane, 0 °C to room temperature | Formation of triphenylphosphine oxide byproduct |

| Corey-Fuchs (Step 2) | Temperature, Base equivalence | THF, -78 °C, 2.1-2.5 eq. of n-BuLi | Incomplete reaction, side reactions with nitro group |

| Seyferth-Gilbert | Base, Solvent, Temperature | K₂CO₃, Methanol, Room temperature | Incomplete conversion of less reactive aldehydes |

| Bromination | Catalyst loading, Solvent, Temperature | 0.1-0.2 eq. AgNO₃, Acetone, 0 °C to room temp. | Ring bromination, formation of di-bromoalkyne |

Alternative and Green Chemistry Approaches in this compound Production

In line with the growing importance of sustainable chemical manufacturing, several aspects of the proposed synthesis can be improved from a green chemistry perspective.

The nitration step, which traditionally uses strong acids, can be hazardous. The development of continuous flow nitration systems offers significant safety and efficiency benefits by minimizing the volume of hazardous reagents at any given time and allowing for better temperature control. nih.gov

For the Corey-Fuchs reaction , electrochemical methods have been explored as a greener alternative to the use of stoichiometric amounts of strong bases like n-butyllithium in the second step. nih.gov This approach uses electrons as the reducing agent, minimizing waste.

The Sonogashira coupling , if used as an alternative route, can also be made more environmentally friendly. Research has focused on developing palladium catalysts that are active at low loadings and on replacing traditional solvents like DMF and THF with greener alternatives such as water, ionic liquids, or bio-based solvents. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the use of a toxic co-catalyst.

For the bromination step, minimizing the use of heavy metal catalysts like silver is a key goal. Exploring catalyst-free conditions or alternative, more benign catalytic systems would enhance the green credentials of this transformation.

Stereochemical Control and Regioselectivity in the Synthesis of Related Analogues

For the synthesis of the planar, achiral molecule this compound, stereochemical control is not a primary concern. However, the principles of regioselectivity are paramount to the success of the synthesis.

The key to obtaining the desired 2,5-disubstituted furan is the regioselective nature of electrophilic aromatic substitution on the furan ring. As previously mentioned, the initial nitration of 2-furaldehyde is highly regioselective for the 5-position. quora.comresearchgate.net This establishes the substitution pattern that is carried through the subsequent reaction sequence.

When considering the synthesis of related furan analogues that may contain stereocenters, for example, by reduction of the furan ring or addition to the alkyne, the principles of stereochemical control would become critical. However, for the synthesis of the target aromatic compound itself, the focus remains firmly on achieving the correct regiochemical outcome in the key functionalization steps.

Reactivity and Mechanistic Studies of this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, reactivity data, or mechanistic studies for the chemical compound This compound could be located.

The performed searches aimed to retrieve information for the following outlined sections:

Reactivity and Mechanistic Studies of 2 Bromoethynyl 5 Nitrofuran

Catalytic Transformations Involving 2-(bromoethynyl)-5-nitrofuran

Despite targeting these specific areas of chemical reactivity, no publications or data sets corresponding to "this compound" were found. While information exists for structurally related compounds such as 2-bromo-5-nitrofuran (B1267531), 2-(bromomethyl)-5-nitrofuran, and various bromoethynyl arenes, the explicit instructions to focus solely on this compound prevent the inclusion of extrapolated information from these analogues.

Therefore, this article cannot be generated as per the provided outline and content requirements due to the absence of specific scientific data for the requested compound.

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Cross-coupling reactions are fundamental tools in organic synthesis for constructing complex molecular architectures. The bromoalkyne functionality of this compound makes it a prime candidate for such transformations, particularly the Sonogashira and Heck reactions.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. nih.gov In its classic form, the reaction involves a catalytic cycle where a Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. acs.org

For this compound, the reaction takes the form of an "inverse-Sonogashira" coupling, where the haloalkyne is the electrophilic partner that reacts with a terminal alkyne. nih.gov The presence of the electron-withdrawing 5-nitrofuran group is expected to enhance the electrophilicity of the alkyne, potentially accelerating the coupling process. Research on substituted aryl halides has shown that electron-withdrawing groups generally improve the efficiency of Sonogashira couplings. researchgate.net The reaction conditions are typically mild, often carried out with a base like an amine in various solvents. nih.gov Modern protocols have also been developed that are copper-free, which can prevent the undesirable side-reaction of alkyne homocoupling. acs.org

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF / DMF | 25-100 | Classic conditions, high yields for many substrates. nih.gov |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 25 (Room Temp) | Air-stable precatalyst, copper-free, effective for challenging substrates. acs.org |

| Pd(OAc)₂ / Ligand | DABCO | THF | 25 (Room Temp) | Copper-free, ligand choice is critical for efficiency. acs.org |

| [Rh(cod)Cl]₂ / Ligand | - | DCE | 45-85 | Inverse-Sonogashira via C-H activation, directed by coordinating groups. nih.gov |

Heck Reaction

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. umn.edu The mechanism proceeds through a similar Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the olefin, β-hydride elimination, and reductive elimination. umn.edu

While the classic Heck reaction uses alkenes, alkynes like this compound can also participate in Heck-type transformations. The coupling of an aryl halide with an alkyne typically yields a disubstituted alkyne or, if the reaction proceeds further with subsequent additions, more complex products. The reactivity of this compound in this context would depend on the specific reaction partners and conditions. The reductive Heck reaction is a related process where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to a C-H bond formation instead of β-hydride elimination. researchgate.net

Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions are powerful for constructing cyclic compounds in a highly convergent manner. The alkyne in this compound is an excellent substrate for various cycloadditions.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. acs.org The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. acs.orgresearchgate.net

To be used in a standard CuAAC reaction, the bromine atom of this compound would first need to be replaced with hydrogen to generate the terminal alkyne, 2-ethynyl-5-nitrofuran (B102697). This can be achieved through various reductive methods or by a coupling-deprotection sequence. Once the terminal alkyne is formed, it can readily react with a wide array of organic azides in the presence of a copper(I) catalyst. The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. sioc-journal.cn This reaction is exceptionally reliable and is widely used in bioconjugation, drug discovery, and materials science. nih.govmdpi.com

Other Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, conferred by the nitro group, makes it a suitable partner in other cycloaddition reactions. Computational studies on nitrated furans have shown that the nitro group can switch the system from a normal to an inverse-electron-demand Diels-Alder reaction by lowering the LUMO energy. acs.org This suggests that the 5-nitrofuran moiety makes the molecule a more potent dienophile or diene, depending on the reaction partner. The bromoalkyne itself can participate in [3+2] cycloadditions with three-atom components like nitrones or nitrile oxides to form five-membered heterocycles. nih.gov

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms, including kinetics, thermodynamics, and the identity of intermediates, is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic studies on this compound are not documented, its reactivity can be inferred from studies on analogous systems.

Kinetics: In Sonogashira reactions, the rate-limiting step can be the oxidative addition of the halide to the Pd(0) center. However, studies have shown that for electron-deficient aryl bromides, the activation parameters are similar to more reactive aryl iodides, suggesting a complex interplay of factors. nih.gov For rhodium-catalyzed inverse-Sonogashira reactions with bromoalkynes, kinetic isotope effect experiments have indicated that C-H bond cleavage of the coupling partner is the rate-determining step. nih.gov The strong electron-withdrawing nature of the 5-nitrofuran group in this compound would likely influence the energy of the transition states, but the precise effect would depend on the specific reaction mechanism.

Thermodynamics: The formation of stable aromatic products in both cross-coupling and cycloaddition reactions provides a strong thermodynamic driving force. In Diels-Alder reactions involving nitrofurans, computational studies have revealed that the increased stabilization of partial positive charge in the transition state and product, due to the nitro group, is a key driving force for the reaction's enhanced rate compared to non-nitrated furans. acs.org For Sonogashira reactions, activation enthalpies (ΔH‡) for aryl bromides typically range from 54-82 kJ mol⁻¹, with activation entropies (ΔS‡) between -55 and 11 J mol⁻¹ K⁻¹. nih.gov It is plausible that the values for this compound would fall within or near this range, influenced by its specific electronic and steric properties.

| Aryl Halide Type | Activation Enthalpy (ΔH‡) (kJ mol-1) | Activation Entropy (ΔS‡) (J mol-1 K-1) |

|---|---|---|

| Aryl Iodides (ArI) | 48 - 62 | -71 to -39 |

| Aryl Bromides (ArBr) | 54 - 82 | -55 to +11 |

| Aryl Chlorides (ArCl) | 95 - 144 | -6 to +100 |

Identification of Reaction Intermediates

The transient species formed during the reactions of this compound are key to its chemical transformations.

Cross-Coupling Intermediates: In palladium-catalyzed reactions like the Sonogashira and Heck couplings, the key intermediates are organopalladium species within the Pd(0)/Pd(II) catalytic cycle. These include the oxidative addition product (e.g., a Pd(II)-alkynyl-halide complex), the transmetalation product, and the final complex before reductive elimination. acs.org In copper-assisted Sonogashira reactions, a copper(I) acetylide is a crucial intermediate that facilitates the transfer of the alkynyl group to the palladium center. sioc-journal.cn

Cycloaddition Intermediates: In the CuAAC reaction, a copper-acetylide is the primary reactive intermediate that engages with the azide. sioc-journal.cn For other types of cycloadditions, particularly those proceeding through a stepwise mechanism, zwitterionic intermediates may be formed. nih.gov This is more likely in reactions involving highly polarized reactants, a condition which the electron-deficient this compound may promote. In some thermal reactions, highly reactive species like benzynes can be generated from poly-yne substrates, which then undergo rapid trapping. While not directly applicable to a simple cycloaddition, this highlights the potential for alkyne precursors to access a rich variety of reactive intermediates. umn.edu The reduction of the nitro group on the furan (B31954) ring, a process known to occur in biological systems, can also generate reactive intermediates like nitroso compounds and nitro anion-radicals, which have implications for its broader chemical reactivity. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromoethynyl 5 Nitrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of 2-(Bromoethynyl)-5-nitrofuran

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts and coupling constants of each nucleus, providing unambiguous evidence of its molecular framework.

Proton and Carbon-13 NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two protons on the furan (B31954) ring. Due to the electron-withdrawing nature of the nitro group at the C5 position and the bromoethynyl group at the C2 position, these protons will be deshielded and appear at characteristic downfield chemical shifts. The proton at the C3 position (H-3) and the proton at the C4 position (H-4) will exhibit a doublet splitting pattern due to coupling with each other.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the furan ring, the ethynyl (B1212043) group, and the carbons bearing the nitro and bromo substituents will all resonate at distinct chemical shifts. The C5 carbon, directly attached to the strongly electron-withdrawing nitro group, is expected to be the most deshielded among the furan ring carbons. The sp-hybridized carbons of the bromoethynyl group will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | Value | - | d | JH3-H4 |

| H-4 | Value | - | d | JH4-H3 |

| C-2 | - | Value | s | - |

| C-3 | - | Value | d | - |

| C-4 | - | Value | d | - |

| C-5 | - | Value | s | - |

| C≡C-Br | - | Value | s | - |

| C ≡C-Br | - | Value | s | - |

Note: Specific chemical shift and coupling constant values require experimental data which is not publicly available. The table represents the expected patterns based on the analysis of similar compounds.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish long-range connectivity, a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY experiment will show a cross-peak between the H-3 and H-4 protons, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will show cross-peaks between H-3 and C-3, and between H-4 and C-4, allowing for the unambiguous assignment of the furan ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

H-3 correlating with C-2, C-4, and C-5.

H-4 correlating with C-2, C-3, and C-5.

Correlations from the furan protons to the carbons of the bromoethynyl group, confirming the attachment of this substituent to the C-2 position.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to:

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which is expected to be in the 2100-2260 cm⁻¹ region.

The characteristic C-H and C-O stretching and bending vibrations of the furan ring.

Raman spectroscopy will also reveal these vibrational modes, with the C≡C stretch often showing a strong signal due to the polarizability of the triple bond.

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ethynyl (C≡C) | Stretch | 2100 - 2260 |

| Furan Ring | C-H Stretch | ~3100 |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for nitrofuran derivatives often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The bromoethynyl substituent may also undergo fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.

X-ray Crystallography of this compound and Its Derivatives

Crystal Structure Determination and Molecular Packing

Crystallographic data for this compound, which is essential for determining its three-dimensional structure, has not been reported in publicly accessible databases. A typical analysis would involve single-crystal X-ray diffraction to determine parameters such as the crystal system, space group, and unit cell dimensions. This information would reveal the arrangement of the molecules in the solid state, known as molecular packing.

Table 4.4.1. Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂BrNO₃ |

| Formula Weight | 216.00 |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed examination of the crystal structure would allow for the identification of intermolecular interactions that govern the molecular packing. In the case of this compound, one might anticipate the presence of halogen bonding involving the bromine atom, as well as π-π stacking interactions between the furan rings. The presence of the nitro group could also facilitate weak hydrogen bonds with any suitable donor atoms in neighboring molecules, creating a network of interactions that stabilize the crystal lattice. However, without experimental crystallographic data, a definitive analysis of these interactions is not possible.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. researchgate.net While nitrofuran derivatives can be involved in redox processes that may generate radical anions, there are no published EPR studies specifically investigating radical species derived from this compound. Such a study would be applicable if the compound were subjected to conditions that would induce the formation of a paramagnetic species. The resulting EPR spectrum would provide information about the electronic structure of the radical and its interaction with its environment.

Computational and Theoretical Chemistry of 2 Bromoethynyl 5 Nitrofuran

Quantum Chemical Calculations on Molecular Structure and Conformation of 2-(Bromoethynyl)-5-nitrofuran

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational possibilities of this compound. These methods offer a powerful approach to understanding the molecule's electronic landscape and energetic properties.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the electron density distribution, molecular orbitals, and electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity and intermolecular interactions.

The presence of the electron-withdrawing nitro group at the 5-position and the bromoethynyl group at the 2-position significantly influences the electronic properties of the furan (B31954) ring. DFT studies would reveal a polarized electron density, with a notable depletion of electron density on the furan ring and an accumulation on the nitro group. This electronic arrangement is critical in defining the molecule's chemical behavior.

Ab Initio Calculations of Geometries and Energies

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate determination of molecular geometries and energies. Methods such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed to optimize the geometry of this compound.

These calculations would predict a planar or near-planar conformation for the furan ring, with the nitro and bromoethynyl groups also lying in or close to the plane of the ring to maximize conjugation. The optimized bond lengths and angles would reflect the electronic effects of the substituents. For instance, the C2-C(ethynyl) bond would exhibit partial double bond character due to conjugation, while the C5-N bond of the nitro group would also show significant electronic delocalization with the furan ring. The relative energies of different conformations, such as rotational isomers of the bromoethynyl group, could also be determined to identify the most stable structure.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the furan ring are expected to be deshielded due to the electron-withdrawing nature of the nitro and bromoethynyl groups, resulting in downfield chemical shifts. Similarly, the carbon atoms of the furan ring and the ethynyl (B1212043) group would exhibit chemical shifts characteristic of their electronic environment. The predicted coupling constants between adjacent protons on the furan ring would provide further structural information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretical predictions and may vary from experimental values.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 7.2 - 7.5 |

| H-4 | 6.8 - 7.1 |

| C-2 | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 155 - 160 |

| C≡C-Br | 80 - 85 |

| C-Br | 65 - 70 |

Vibrational Frequencies and Intensities from DFT

DFT calculations can also predict the vibrational frequencies and infrared (IR) and Raman intensities of this compound. This information is invaluable for interpreting experimental vibrational spectra. The calculations would reveal characteristic vibrational modes for the furan ring, the nitro group (symmetric and asymmetric stretches), and the bromoethynyl group (C≡C stretch).

The calculated vibrational spectrum would show strong absorptions corresponding to the N-O stretching vibrations of the nitro group, typically in the range of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). The C≡C stretching vibration of the ethynyl group would appear in the region of 2100-2200 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the furan ring would also be predicted.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are theoretical predictions and may vary from experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C≡C Stretch | 2150 - 2250 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

| Furan Ring Stretch | 1400 - 1500 |

| C-Br Stretch | 500 - 600 |

Molecular Orbital Analysis and Electronic Descriptors of this compound

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the bromoethynyl-substituted furan ring, while the LUMO is anticipated to be concentrated on the nitro-substituted portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key electronic descriptor that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both a strong electron-donating (ethynyl) and a strong electron-withdrawing (nitro) group suggests a relatively small HOMO-LUMO gap for this compound, indicating its potential for high reactivity.

Other electronic descriptors that can be derived from computational calculations include ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a quantitative measure of the molecule's electronic properties and can be used to predict its behavior in chemical reactions.

HOMO-LUMO Gap and Reactivity Indices

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that provide insight into the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Reactivity Indices for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Chemical Potential | µ | Data not available |

| Global Electrophilicity Index | ω | Data not available |

Without computational studies, the specific values for this compound remain undetermined.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.

For this compound, one would anticipate a significant negative potential around the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles. Conversely, the regions around the hydrogen atoms and potentially the bromine atom would exhibit a more positive potential.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states.

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods such as Density Functional Theory (DFT) are commonly employed to model these complex processes. For a molecule like this compound, computational studies could explore mechanisms of nucleophilic substitution at the ethynyl carbon or reactions involving the nitro group. However, no such studies have been published.

Molecular Dynamics Simulations (if applicable for interactions or larger systems)

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While often applied to large biological systems, MD simulations can also provide valuable insights into the behavior of smaller molecules in different environments, such as in solution or at interfaces.

For this compound, MD simulations could be employed to investigate its interaction with solvent molecules, its conformational dynamics, or its binding to a biological target if it were being studied as a potential therapeutic agent. These simulations would offer a dynamic perspective on the molecule's behavior that is complementary to the static picture provided by quantum chemical calculations. At present, there are no available MD simulation studies for this specific compound.

Derivatization and Advanced Synthetic Applications of 2 Bromoethynyl 5 Nitrofuran As a Building Block

Synthesis of Novel Furan-Based Heterocycles via 2-(Bromoethynyl)-5-nitrofuran

The bromoalkyne functionality in this compound serves as a key handle for the construction of various furan-based heterocyclic systems. The inherent reactivity of the carbon-carbon triple bond, coupled with the leaving group ability of the bromine atom, facilitates a range of cycloaddition and coupling reactions.

One of the most prominent applications of terminal alkynes in heterocyclic synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which would yield 1,2,3-triazoles. While specific examples with this compound are not extensively documented, the general reaction mechanism suggests that it could react with various organic azides to form 1,4-disubstituted 5-bromo-1,2,3-triazoles. The resulting triazole ring, fused with the nitrofuran moiety, would generate a novel heterocyclic scaffold with potential applications in medicinal chemistry and materials science.

Another potential route to novel heterocycles is through Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net Although this compound itself contains a bromoalkyne, it could theoretically be dehalogenated to the terminal alkyne and then coupled with various heterocyclic halides. Alternatively, the bromoalkyne can participate in inverse Sonogashira reactions. These coupling strategies could lead to the synthesis of complex molecules where the nitrofuran unit is linked to other aromatic or heterocyclic systems, such as pyridines, pyrimidines, or quinolines.

Furthermore, the ethynyl (B1212043) group is a valuable precursor for the synthesis of other five-membered heterocycles like isoxazoles and pyrazoles. For instance, reaction with hydroxylamine (B1172632) could potentially lead to the formation of an isoxazole (B147169) ring. Similarly, condensation with hydrazine (B178648) derivatives could yield pyrazole-containing structures. These reactions would expand the library of nitrofuran-based heterocycles, each with unique electronic and steric properties.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Type | Potential Reagent | Reaction Type | Resulting Scaffold |

| 1,2,3-Triazole | Organic Azide (B81097) (R-N₃) | Cycloaddition | 4-(5-Nitrofuran-2-yl)-5-bromo-1-R-1H-1,2,3-triazole |

| Isoxazole | Hydroxylamine (NH₂OH) | Cyclocondensation | 3-(5-Nitrofuran-2-yl)-4-bromoisoxazole |

| Pyrazole | Hydrazine (R-NHNH₂) | Cyclocondensation | 4-Bromo-5-(5-nitrofuran-2-yl)-1-R-1H-pyrazole |

| Pyrimidine | Amidines | Cyclocondensation | Pyrimidine-fused nitrofuran |

Construction of Extended Pi-Conjugated Systems Incorporating the this compound Scaffold

The presence of the ethynyl group in this compound makes it an excellent candidate for the construction of extended π-conjugated systems. These systems are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrofuran moiety, with its electron-withdrawing nature, can impart desirable electronic properties to these conjugated materials.

The Sonogashira cross-coupling reaction is a powerful tool for extending π-conjugation. researchgate.netresearchgate.net By coupling this compound with various aryl or heteroaryl halides, it is possible to synthesize linear or branched conjugated molecules. For example, coupling with di- or tri-substituted aromatic halides could lead to the formation of "push-pull" systems, where the electron-donating properties of the coupled aromatic ring contrast with the electron-accepting nature of the nitrofuran. Such architectures are known to exhibit interesting photophysical properties, including tunable absorption and emission spectra. rsc.org

Furthermore, iterative Sonogashira coupling strategies could be employed to create oligomers and polymers with alternating nitrofuran and other aromatic units. The rigid alkyne linker helps to maintain planarity in the conjugated backbone, which is crucial for efficient charge transport. The introduction of the 5-nitrofuran unit can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting conjugated system, thereby tuning its electronic and optical properties.

Table 2: Potential Extended π-Conjugated Systems via Sonogashira Coupling

| Coupling Partner | Reaction Type | Potential Product Structure | Potential Application |

| 1,4-Diiodobenzene | Sonogashira Coupling | Linear oligomer/polymer with alternating nitrofuran and phenyl units | Organic semiconductor |

| 4,4'-Diiodo-2,2'-bipyridine | Sonogashira Coupling | Conjugated system with metal-coordinating sites | Sensor, catalyst |

| Thiophene (B33073) derivatives | Sonogashira Coupling | Donor-acceptor type conjugated material | Organic photovoltaic |

Polymerization Studies and Material Science Applications (without specific product focus)

The reactive bromoethynyl group of this compound provides a handle for various polymerization reactions, leading to novel functional polymers. The incorporation of the nitrofuran moiety into a polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and electronic characteristics.

One potential route for polymerization is through Glaser-Hay or Eglinton coupling reactions, which involve the oxidative coupling of terminal alkynes. After dehalogenation of this compound to its terminal alkyne derivative, these coupling methods could be used to form polydiacetylenes. These polymers are known for their highly conjugated backbones and interesting nonlinear optical properties.

Another approach involves transition metal-catalyzed polymerizations, such as those employing palladium or nickel catalysts. For instance, polycondensation reactions based on Sonogashira coupling of a di-functionalized version of the monomer could lead to well-defined conjugated polymers. mdpi.com The resulting materials would possess a regular structure with alternating nitrofuran and other aromatic units, which is beneficial for achieving desirable electronic properties. The synthesis of conjugated polymers based on thiophene has been extensively studied for electronic applications. nih.gov

Furthermore, the alkyne group can participate in "click" chemistry reactions, such as the aforementioned CuAAC, which can be utilized for post-polymerization modification. This would allow for the introduction of various functional groups onto a pre-formed polymer chain, enabling the fine-tuning of the material's properties for specific applications in fields like sensor technology or as functional coatings. The synthesis of furan-based polyesters and copolymers has been explored for various applications, indicating the potential for incorporating functionalized furans like this compound into polymer structures. researchgate.netutoronto.ca

Ligand Design and Coordination Chemistry Utilizing this compound Motifs

The this compound scaffold possesses several potential coordination sites, making it an intriguing candidate for the design of novel ligands in coordination chemistry. The nitrogen and oxygen atoms of the nitro group, the oxygen atom of the furan (B31954) ring, and the π-system of the alkyne can all potentially interact with metal centers.

The nitro group is known to coordinate to metal ions in various modes, including monodentate and bidentate chelation. mdpi.com The presence of the ethynyl group in close proximity could lead to the formation of multidentate ligands capable of forming stable complexes with a range of transition metals. The electronic properties of the nitrofuran ring can also influence the coordination properties of the ligand, potentially modulating the reactivity and catalytic activity of the resulting metal complexes.

Furthermore, the bromoalkyne can be functionalized to introduce additional coordinating groups. For example, a Sonogashira coupling reaction with a pyridine-containing alkyne would introduce a nitrogen donor atom, creating a bidentate or tridentate ligand. Such ligands could be used to synthesize metal complexes with interesting photophysical or catalytic properties. The synthesis of metal complexes with ligands derived from furan and other heterocycles is an active area of research. researchgate.netresearchgate.net

The resulting metal complexes could find applications in catalysis, sensing, or as building blocks for supramolecular assemblies. The unique combination of the nitrofuran and ethynyl moieties offers opportunities to create ligands with tailored electronic and steric properties for specific applications in coordination chemistry.

Prodrug Strategies and Controlled Release Systems (focus on chemical aspects, not therapeutic efficacy)

The 5-nitrofuran moiety is a well-known pharmacophore present in several antimicrobial agents. drugbank.com The nitro group can undergo bioreduction in hypoxic environments, a condition often found in solid tumors and at the site of certain infections. nih.gov This property makes this compound an interesting scaffold for the development of bioreductive prodrugs. mdpi.com

A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active agent. actamedicamarisiensis.ro In the context of this compound, the nitro group can act as a trigger for drug release. Under hypoxic conditions, nitroreductase enzymes can reduce the nitro group to a hydroxylamine or an amine. This reduction can initiate a cascade of reactions leading to the cleavage of a strategically placed linker, thereby releasing a cytotoxic or antimicrobial agent. researchgate.netmdpi.com

The bromoethynyl group provides a convenient point for attaching a linker and a payload. For example, the bromine could be substituted with a cleavable linker connected to a therapeutic agent. nih.govaxispharm.com The design of the linker is crucial for controlling the release kinetics of the drug. Various types of cleavable linkers have been developed, including those that are sensitive to enzymatic cleavage, pH changes, or reductive environments. cam.ac.ukunimi.it

The chemical strategy would involve synthesizing a derivative of this compound where the bromoalkyne is modified with a linker-drug conjugate. The stability of this conjugate under normal physiological conditions and its selective cleavage under hypoxic conditions would be key determinants of its potential as a targeted drug delivery system. The reduction of the nitro group would trigger a conformational or electronic change that facilitates the cleavage of the linker and the release of the active drug at the desired site. nih.govnih.gov

Conclusion and Future Research Perspectives on 2 Bromoethynyl 5 Nitrofuran

Summary of Key Research Findings and Methodological Advances

Given the novelty of 2-(bromoethynyl)-5-nitrofuran, a summary of its key research findings is speculative. However, based on established synthetic protocols for similar compounds, we can anticipate the methodological advances that would be pivotal in its synthesis and study.

A plausible and efficient synthetic route to this compound would likely involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. organic-chemistry.orglibretexts.orgwikipedia.org This well-established method is instrumental in forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). In this context, the synthesis would likely start from a 2-halo-5-nitrofuran, with 2-bromo-5-nitrofuran (B1267531) or 2-iodo-5-nitrofuran being viable precursors, which would then be coupled with a suitable bromoalkyne synthon. The development of a robust and high-yielding Sonogashira coupling protocol for the nitrofuran scaffold would represent a significant methodological advance, enabling access to a range of 2-alkynyl-5-nitrofuran derivatives.

Further advances could be anticipated in the late-stage functionalization of the 5-nitrofuran system. nih.govnih.gov Research into copper-catalyzed C-H functionalization has shown promise for modifying nitrofuran-containing drugs, allowing for the introduction of various functional groups. nih.gov While this has been explored for other positions on the furan (B31954) ring, adapting these methods for the ethynyl (B1212043) moiety of this compound would open up new avenues for creating a library of derivatives with diverse properties.

Anticipated Methodological Advances in the Study of this compound

| Methodology | Description | Potential Impact |

| Optimized Sonogashira Coupling | Development of a specific palladium-copper co-catalyzed protocol for the coupling of 2-halo-5-nitrofurans with bromoalkynes. organic-chemistry.orglibretexts.orgwikipedia.org | Efficient and scalable synthesis of the target compound and its analogs. |

| Late-Stage Functionalization | Adaptation of copper-catalyzed C-H activation methods to modify the bromoethynyl group or other positions on the furan ring. nih.govnih.gov | Rapid generation of a diverse library of derivatives for structure-activity relationship studies. |

| Flow Chemistry Synthesis | Implementation of continuous flow processes for the nitration of furan precursors and subsequent coupling reactions to enhance safety and reproducibility. uliege.be | Safer and more efficient large-scale production of this compound. |

Unexplored Research Avenues and Challenges in this compound Chemistry

The chemistry of this compound presents a host of unexplored research avenues, accompanied by significant synthetic and handling challenges. The polyfunctional nature of the molecule, with its reactive bromoethynyl group, electron-withdrawing nitro group, and furan core, suggests a rich and complex reactivity profile.

One of the primary challenges lies in the synthesis and stability of the compound itself. The synthesis of polyfunctionalized furans can be complex, and the presence of both a nitro group and a bromoethynyl group may lead to competing side reactions and instability under certain conditions. nih.gov The bromoethynyl moiety is known to be highly reactive and potentially thermally unstable, which would necessitate careful handling and reaction optimization.

A significant unexplored avenue is the investigation of the reactivity of the bromoethynyl group in this specific molecular context. This functional group can participate in a variety of transformations, including further cross-coupling reactions, cycloadditions, and nucleophilic substitutions. Understanding how the electron-withdrawing nature of the 5-nitrofuran ring influences the reactivity of the bromoethynyl group is a key research question.

Another area for future investigation is the potential for bioisosteric replacement of the functional groups on the this compound scaffold. benthamscience.comresearchgate.net For instance, replacing the bromo group with other halogens or a trifluoromethyl group could modulate the compound's electronic properties and biological activity. nih.govnih.gov Similarly, exploring bioisosteres for the nitro group could lead to compounds with improved safety profiles while retaining desired activities.

Key Research Questions and Challenges

| Research Area | Unexplored Avenues | Associated Challenges |

| Synthesis and Stability | Development of a stable and scalable synthetic route. | Potential for thermal instability and side reactions due to the reactive functional groups. nih.gov |

| Reactivity of the Bromoethynyl Group | Exploration of cycloaddition, cross-coupling, and nucleophilic substitution reactions. | Managing the high reactivity of the bromoethynyl moiety and predicting the influence of the nitrofuran core. |

| Bioisosteric Replacement | Synthesis of analogs with modified functional groups (e.g., replacing bromine with other halogens or the nitro group with other electron-withdrawing groups). benthamscience.comresearchgate.netnih.govnih.gov | Predicting the impact of these replacements on the compound's properties and activity. |

| Polymerization Potential | Investigation of the potential for the bromoethynyl group to undergo polymerization to form novel conjugated polymers. | Controlling the polymerization process and characterizing the resulting materials. |

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound suggest a range of potential interdisciplinary research opportunities, spanning from medicinal chemistry to materials science.

In the realm of medicinal chemistry , the 5-nitrofuran scaffold is a well-known pharmacophore present in numerous antibacterial and antiparasitic drugs. nih.govmdpi.comnih.gov The introduction of a bromoethynyl group at the 2-position could lead to novel biological activities. This functional group could act as a reactive handle for covalent modification of biological targets or as a key element for specific non-covalent interactions. Collaborative research with microbiologists and pharmacologists would be essential to explore its potential as a novel antimicrobial agent. The principles of bioisosterism could guide the design of new derivatives with enhanced efficacy or reduced toxicity. benthamscience.comresearchgate.net

In materials science , the conjugated system of the furan ring and the ethynyl group, further functionalized with bromine and a nitro group, makes this compound an interesting candidate for the development of novel organic electronic materials. The bromoethynyl moiety could serve as a versatile building block for the synthesis of conjugated polymers and dendrimers through further cross-coupling reactions. Research in collaboration with polymer chemists and physicists could explore its potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Finally, in the field of chemical biology , the bromoethynyl group could be utilized as a reactive probe for activity-based protein profiling (ABPP). The compound could be used to identify novel protein targets of nitrofurans, thereby elucidating their mechanism of action or identifying off-target effects. This would require collaboration with biochemists and proteomic specialists.

Potential Interdisciplinary Applications

| Field | Potential Application | Collaborating Disciplines |

| Medicinal Chemistry | Development of novel antimicrobial or anticancer agents. nih.govmdpi.comnih.gov | Microbiology, Pharmacology, Toxicology |

| Materials Science | Synthesis of novel conjugated polymers for organic electronics. | Polymer Chemistry, Physics, Engineering |

| Chemical Biology | Use as a chemical probe for activity-based protein profiling. | Biochemistry, Proteomics, Molecular Biology |

Q & A

Q. How do solvent effects impact recrystallization and purity of this compound?

- Methodological Answer :

- Glacial Acetic Acid : Favors large, high-purity crystals but may protonate the nitro group, altering reactivity .

- DMF/Ethanol Mixtures (1:2) : Slow evaporation minimizes solvent inclusion defects, critical for X-ray-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.